7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

Catalog No.
S3529634
CAS No.
152719-99-8
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

CAS Number

152719-99-8

Product Name

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyrazin-3-one

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

DGQHNBJMAAENRX-UHFFFAOYSA-N

SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3

Canonical SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3
  • Synthesis and Characterization

  • Potential Applications

    Based on its structural similarity to other imidazopyrazines, 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one might hold potential in medicinal chemistry research. Imidazopyrazines are a class of heterocyclic compounds known for exhibiting various biological activities []. However, further studies are needed to determine the specific properties and potential applications of 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one.

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound characterized by its complex structure, which includes a fused imidazole and pyrazine ring system. This compound has gained attention due to its unique chemical properties and potential applications in various fields, including biochemistry and materials science. The molecular formula for this compound is C₁₃H₁₁N₃O, and it features a methyl group at the 7-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyrazine core.

The chemical reactivity of 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one is influenced by its functional groups. The compound can undergo various reactions, including:

  • Electrophilic substitution: The aromatic nature of the phenyl group allows for electrophilic aromatic substitution reactions.
  • Nucleophilic attack: The carbonyl group in the structure can act as an electrophile, making it susceptible to nucleophilic attack.
  • Chemiluminescence: This compound has been studied for its photosensitized chemiluminescence properties, particularly in aqueous solutions, where it can exhibit distinct luminescent behaviors depending on the reaction conditions and the presence of sensitizers like Rose Bengal .

Research has indicated that 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one exhibits notable biological activities. It has been investigated for its potential as a:

  • Hydrogen bonding sensor: Its ability to undergo colorimetric changes in response to hydrogen bonding interactions makes it useful in sensing applications .
  • Antimicrobial agent: Some studies suggest that derivatives of this compound may possess antibacterial properties, although further research is needed to fully elucidate these effects.

Several synthetic approaches have been developed for the preparation of 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one:

  • Condensation reactions: Typically involve the reaction of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine framework.
  • Use of TosMIC (Tosylmethyl isocyanide): This method has been highlighted as an effective route for synthesizing imidazo derivatives by reacting with various substrates under specific conditions .
  • Functionalization techniques: Methods that allow for the introduction of substituents at specific positions on the aromatic rings have also been explored to enhance the compound's properties.

The applications of 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one span several domains:

  • Chemical sensors: Its colorimetric properties make it suitable for use in sensors that detect hydrogen bonding interactions.
  • Bioluminescent reagents: The compound has potential uses in bioluminescence studies, particularly in reporter systems for gene expression analysis .
  • Drug development: Ongoing research into its biological activities may lead to new therapeutic agents.

Interaction studies involving 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one focus on its behavior in various environments:

  • Hydrogen bonding interactions: The compound's ability to participate in hydrogen bonding has been quantitatively assessed using spectroscopic methods, revealing shifts in spectral properties upon interaction with different solvents or analytes .
  • Reactivity with biological molecules: Investigations into how this compound interacts with biomolecules could provide insights into its potential as a drug candidate or diagnostic tool.

Several compounds exhibit structural similarities to 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one. These include:

Compound NameStructural FeaturesUnique Properties
2-Methylimidazo[1,2-a]pyrazineSimilar imidazole-pyrazine structureKnown for mutagenic properties
6-Phenylimidazo[1,5-a]pyrazineFused ring system with phenyl substituentExhibits different luminescent properties
Imidazo[1,5-a]pyrazine derivativesVariations in substitution patterns on pyrazine ringsPotentially different biological activities

The uniqueness of 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one lies in its specific substitution pattern and resulting chemical behavior, particularly its application as a hydrogen bonding sensor and its distinct luminescent properties compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

225.090211983 g/mol

Monoisotopic Mass

225.090211983 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-04-14

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